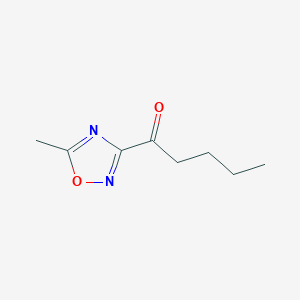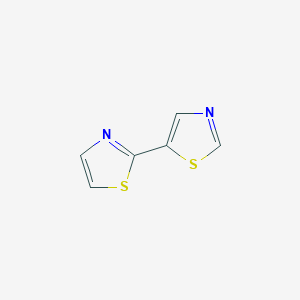
3-Ethoxy-4-(1,3-thiazol-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-(1,3-thiazol-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with an ethoxy group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(1,3-thiazol-2-yl)benzaldehyde typically involves the condensation of 3-ethoxybenzaldehyde with 2-aminothiazole. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-ethoxybenzaldehyde and 2-aminothiazole in ethanol.
- Add a few drops of hydrochloric acid to the mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
3-Ethoxy-4-(1,3-thiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium ethoxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: 3-Ethoxy-4-(1,3-thiazol-2-yl)benzoic acid.
Reduction: 3-Ethoxy-4-(1,3-thiazol-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethoxy-4-(1,3-thiazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Ethoxy-4-(1,3-thiazol-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
3-Ethoxy-2-(1,3-thiazol-4-ylmethoxy)benzaldehyde: Similar structure but with a different substitution pattern on the thiazole ring.
3-Methoxy-4-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a different substitution pattern on the benzaldehyde ring.
Uniqueness
3-Ethoxy-4-(1,3-thiazol-2-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethoxy group and the thiazole ring can enhance its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H11NO2S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
3-ethoxy-4-(1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-11-7-9(8-14)3-4-10(11)12-13-5-6-16-12/h3-8H,2H2,1H3 |
InChIキー |
LHJHWQDMOUXZMF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)




![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)


![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)
![Methyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B13871356.png)
![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)


